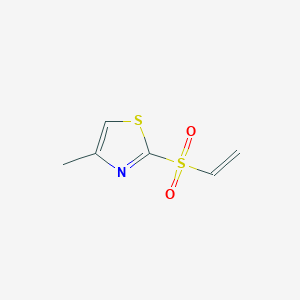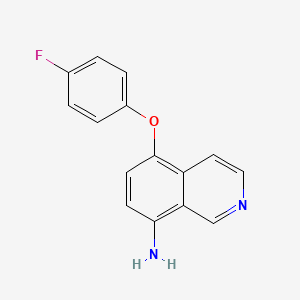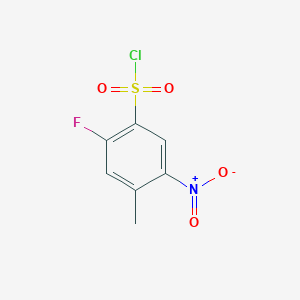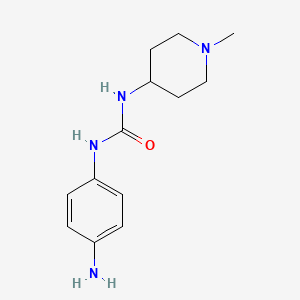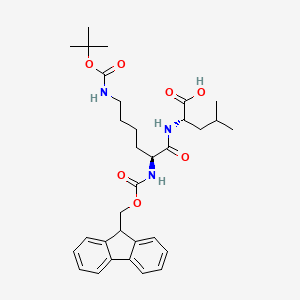
Fmoc-lys(boc)-leu-OH
Vue d'ensemble
Description
Fmoc-Lys(Boc)-Leu-OH is a tripeptide composed of three amino acids: Lysine (Lys), Leucine (Leu), and a fluorenylmethoxycarbonyl (Fmoc) protecting group on the N-terminus and a tert-butoxycarbonyl (Boc) protecting group on the epsilon-amino group of Lysine. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection.
Synthetic Routes and Reaction Conditions:
Solid-Phase Peptide Synthesis (SPPS): The tripeptide is synthesized on a solid support, typically a resin. The Fmoc group is used to protect the N-terminus, which is removed by treatment with a base such as piperidine. The Boc group protects the epsilon-amino group of Lysine, which is removed by treatment with trifluoroacetic acid (TFA).
Chemical Reactions: The amino acids are coupled using coupling reagents such as N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC).
Industrial Production Methods:
Automated Synthesizers: Industrial-scale synthesis often employs automated peptide synthesizers, which streamline the process and ensure consistency.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity.
Types of Reactions:
Deprotection: Removal of the Fmoc and Boc protecting groups using base (piperidine) and acid (TFA), respectively.
Coupling Reactions: Formation of peptide bonds between amino acids using coupling reagents like DCC or DIC.
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc, TFA for Boc.
Coupling: DCC or DIC in the presence of a base such as N-methylmorpholine (NMM) or triethylamine (TEA).
Major Products Formed:
Intermediate Peptides: Various intermediates are formed during the synthesis process, which are further purified and used in subsequent steps.
Final Product: this compound tripeptide.
Applications De Recherche Scientifique
Chemistry: Used in the synthesis of larger peptides and proteins. Biology: Employed in the study of protein interactions and structure-function relationships. Medicine: Potential use in drug design and development due to its role in peptide synthesis. Industry: Utilized in the production of bioactive peptides and therapeutic agents.
Mécanisme D'action
The compound itself does not have a direct biological mechanism of action but serves as a building block in the synthesis of peptides that can interact with biological targets. The Fmoc and Boc groups ensure selective protection and deprotection, allowing for precise peptide assembly.
Comparaison Avec Des Composés Similaires
Fmoc-Lys(Boc)-OPfp: Similar structure but with a pentafluorophenyl ester group instead of Leucine.
Fmoc-Lys(Boc)-Ala-OH: Similar structure but with Alanine instead of Leucine.
Uniqueness: The presence of both Fmoc and Boc protecting groups makes Fmoc-Lys(Boc)-Leu-OH particularly useful in SPPS due to its stability and ease of deprotection.
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43N3O7/c1-20(2)18-27(29(37)38)34-28(36)26(16-10-11-17-33-30(39)42-32(3,4)5)35-31(40)41-19-25-23-14-8-6-12-21(23)22-13-7-9-15-24(22)25/h6-9,12-15,20,25-27H,10-11,16-19H2,1-5H3,(H,33,39)(H,34,36)(H,35,40)(H,37,38)/t26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZDVQFQQNAKFU-SVBPBHIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCCCNC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



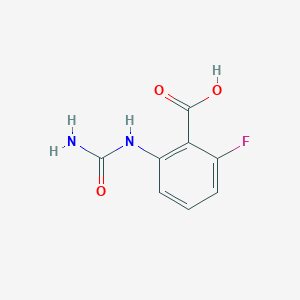

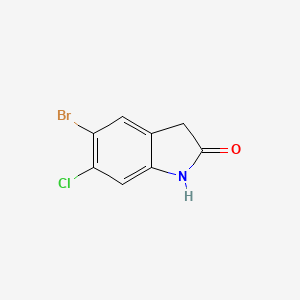

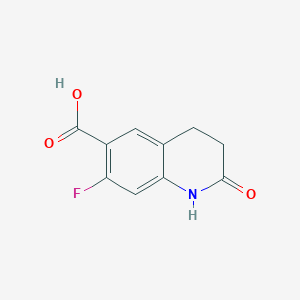
![3-[5-Bromo-2-(2-ethoxyethoxy)phenyl]prop-2-enoic acid](/img/structure/B1517996.png)
![2-[(4-Methyl-1,3-thiazol-2-yl)amino]butanoic acid](/img/structure/B1517997.png)
![3-amino-4-[(2-methoxyethyl)amino]-N-methylbenzene-1-sulfonamide](/img/structure/B1517998.png)
![1-{2-[(4-Fluorophenyl)methoxy]phenyl}ethan-1-ol](/img/structure/B1518000.png)
